Eicosapentaenoyl 1-Propanol-2-amide
Description
Historical Context of Polyunsaturated Fatty Acid Derivative Investigations
The exploration of polyunsaturated fatty acids (PUFAs) and their derivatives has a rich history, evolving from a general interest in fats and lipids for various applications to a focused investigation of their specific roles in health and disease. researchgate.netnih.gov For centuries, plant, fish, and animal fats were primary sources of lipids for food, cosmetics, and medicine. nih.gov The 20th century, however, marked a significant shift towards understanding the nuanced biochemistry of these molecules.
Early research in the mid-20th century began to unravel the metabolic pathways of PUFAs. nih.gov This era saw the initiation of studies aimed at understanding the "in vivo" biosynthesis of crucial fatty acids like arachidonic acid. nih.gov Over the past five decades, the field has expanded dramatically, with extensive research into the metabolism of PUFAs and their roles in various biological processes. nih.govmonash.edu This has led to a greater appreciation for the diverse applications of fatty acid research in biology, medicine, agriculture, and nutrition. monash.edu In recent years, the focus has intensified on high-value fatty acid derivatives for innovative applications, including the production of biofuels and specialized health-promoting compounds. researchgate.netnih.gov This historical progression has laid the groundwork for the investigation of novel synthetic derivatives like Eicosapentaenoyl 1-propanol-2-amide.
Classification and Significance within the Lipid Amide Class
Lipids are a broad class of molecules defined by their solubility in organic solvents. libretexts.org They can be classified into several categories, including fatty acyls, glycerolipids, and sphingolipids. lipidmaps.org Fatty acid amides are a specific subclass of fatty acyls, characterized by a fatty acid linked to an amine via an amide bond. gerli.com This group includes a wide range of naturally occurring and synthetic compounds with diverse biological activities. lipidmaps.orggerli.com
The lipid amide class is significant for its inclusion of molecules with important physiological functions. lipidmaps.org For instance, N-acylethanolamines, such as anandamide (B1667382), are well-known lipid amides that play a role in the endocannabinoid system. lipidmaps.org Sphingolipids, another major class of lipids, also contain an amide linkage and are crucial components of cell membranes. libretexts.orguomustansiriyah.edu.iq The study of fatty acid amides has revealed their involvement in various biological processes, including inflammation and cell signaling. caymanchem.comnih.gov The classification of this compound within this class provides a framework for understanding its potential biological relevance.
Rationale for Academic Inquiry into this compound
The academic interest in this compound stems from its unique chemical structure, which combines features of both a well-known omega-3 fatty acid and the lipid amide class. This has led to a theoretical basis for its potential biological activity, driving further scientific investigation.
This compound is a synthetic derivative of eicosapentaenoic acid (EPA), a 20-carbon omega-3 polyunsaturated fatty acid. caymanchem.comresearchgate.net EPA itself is a subject of extensive research due to its association with numerous health benefits. mdpi.com It is a precursor to various bioactive lipid mediators that play roles in inflammation and other physiological processes. mdpi.com
The synthesis of this compound involves the formation of an amide bond between EPA and 1-amino-2-propanol. This modification creates a novel molecule that retains the polyunsaturated acyl chain of EPA while introducing a propanolamide head group. The rationale for this specific derivatization lies in the exploration of how modifications to the carboxylic acid group of EPA can alter its biological properties. Research into the synthesis of various fatty acid amides has been a subject of interest for their potential as bio-effectors. gerli.com
The theoretical interest in this compound is rooted in the known biological activities of related compounds. Monoacylglycerols (MAGs) of omega-3 fatty acids, including those containing EPA, have demonstrated diverse physiological effects, such as anti-proliferative properties against certain cancer cell lines. caymanchem.comglpbio.com this compound is considered an amide analog of an EPA-containing MAG. caymanchem.comglpbio.com
Furthermore, it is an analog of eicosapentaenoyl ethanolamide, a naturally occurring N-acylethanolamide that has been shown to influence aging and inflammation. caymanchem.comglpbio.com Given the established roles of both EPA and other lipid amides in biological systems, it is hypothesized that this compound may possess unique biological activities. Preliminary research has indeed shown that this compound can inhibit the growth of human lung carcinoma A549 cells, providing an empirical basis for the continued academic inquiry into its potential therapeutic applications. caymanchem.comglpbio.com This has positioned the compound as a subject of interest in cancer research. medchemexpress.com
Structure
2D Structure
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z,17Z)-N-(1-hydroxypropan-2-yl)icosa-5,8,11,14,17-pentaenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-22(2)21-25/h4-5,7-8,10-11,13-14,16-17,22,25H,3,6,9,12,15,18-21H2,1-2H3,(H,24,26)/b5-4-,8-7-,11-10-,14-13-,17-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYVLIGJHWVUFH-JEBPEJKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NC(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Eicosapentaenoyl 1 Propanol 2 Amide and Analogs
Chemical Synthesis Routes for Fatty Acid Amides
Traditional chemical methods for synthesizing fatty acid amides, including Eicosapentaenoyl 1-Propanol-2-amide, typically involve the formation of an amide bond between a fatty acid or its derivative and an amine.
Ester-Amine Amidation Approaches
A common and straightforward method for preparing amides is the reaction of an ester with an amine. masterorganicchemistry.com This process, known as aminolysis, involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, leading to the formation of the amide and an alcohol as a byproduct. For the synthesis of this compound, this would involve reacting an eicosapentaenoic acid (EPA) ester, such as the methyl or ethyl ester, with 1-amino-2-propanol.
The reaction is typically carried out at elevated temperatures to drive the equilibrium towards the product. masterorganicchemistry.com While effective, this method can sometimes lead to side reactions, and the conditions may not be suitable for sensitive polyunsaturated fatty acids like EPA, which are prone to oxidation. A sustainable approach for direct amidation of esters has been developed using water as a green solvent, eliminating the need for additional catalysts or reagents. nih.gov This method involves the C(acyl)-O bond cleavage of the ester and has been demonstrated for a range of aromatic and aliphatic esters and amines. nih.gov
Another approach involves the direct reaction of a glyceride, such as a triglyceride feedstock rich in EPA, with an amine. google.com This method can be performed without a catalyst and preferably without a solvent, offering a low-cost and high-conversion route to fatty N-alkyl amides. google.com
Coupling Reagent-Mediated Amide Bond Formation
To facilitate amide bond formation under milder conditions and improve yields, various coupling reagents are employed. These reagents activate the carboxylic acid group of the fatty acid, making it more susceptible to nucleophilic attack by the amine. The direct reaction between a carboxylic acid and a primary amine to form an amide is not a spontaneous process and requires activation of the carboxyl group. iris-biotech.de
Common classes of coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. Other reagents include phosphonium (B103445) salts (e.g., BOP reagent) and uranium salts (e.g., HBTU). The choice of coupling reagent and reaction conditions is critical to avoid unwanted side reactions and to preserve the integrity of the polyunsaturated fatty acid chain.
A study on the synthesis of silicon-containing fatty acid amide derivatives utilized coupling reagents to form the amide bond, highlighting the versatility of this method for creating novel analogs. nih.gov
"One-Pot" Synthetic Strategies for Polyunsaturated Fatty Acid Amides
"One-pot" synthesis strategies are highly desirable as they reduce the number of workup and purification steps, leading to increased efficiency and reduced waste. A notable example is the one-pot environmentally friendly transamidation of ω-3 fatty acid ethyl esters to amides and mono- or diacylglycerols using a polymer-supported lipase (B570770). nih.gov This method has been successfully used to synthesize a library of fatty acid monoglyceryl esters and amides, including those derived from polyunsaturated fatty acids. nih.gov Although this method utilizes an enzyme, its "one-pot" nature involving a chemical transformation (transamidation) places it at the interface of chemical and biocatalytic strategies.
Enzymatic Synthesis and Biocatalytic Pathways
Enzymatic methods for amide synthesis offer several advantages over traditional chemical routes, including high specificity, mild reaction conditions, and reduced environmental impact. biorxiv.org Lipases are the most commonly used enzymes for this purpose.
Lipase-Catalyzed Amide Formation
Lipases, which naturally catalyze the hydrolysis of esters, can be used in reverse to catalyze the formation of ester and amide bonds in non-aqueous or low-water environments. The enzymatic synthesis of fatty acid amides can be achieved through either direct amidation of a free fatty acid with an amine or by the aminolysis of a fatty acid ester. biorxiv.org
Several studies have demonstrated the efficacy of lipase-catalyzed synthesis of various fatty acid amides. For instance, immobilized Candida antarctica lipase (Novozym 435) has been shown to be a highly efficient catalyst for the amidation of fatty acids. nih.govresearchgate.net In one study, Novozym 435 was used for the selective N-acylation of phenylglycinol, achieving a high yield with minimal byproducts. nih.govnih.gov Another study reported the successful synthesis of fatty acid amides from oleic acid and diethanolamine (B148213) using immobilized lipase, with a maximum conversion of 78.01%. researchgate.net
The choice of lipase can significantly impact the reaction's efficiency and selectivity. For the synthesis of fatty acid amides from an eicosapentaenoic acid (EPA) concentrate, immobilized Candida rugosa lipase was found to be an efficient biocatalyst. biorxiv.orgresearchgate.net This highlights the importance of screening different lipases for a specific substrate combination.
Optimization of Bioreaction Conditions and Enzyme Selection
The efficiency of lipase-catalyzed amidation is highly dependent on various reaction parameters. Optimization of these conditions is crucial for achieving high yields and purity. Key parameters that are often optimized include:
Enzyme Selection: Different lipases exhibit varying activities and selectivities. For example, while Novozym 435 is widely used, lipases from other sources like Candida rugosa may be more suitable for specific substrates. biorxiv.orgresearchgate.net
Substrate Molar Ratio: The ratio of the fatty acid or its ester to the amine can significantly influence the reaction equilibrium and conversion rate. researchgate.net
Temperature: Temperature affects the enzyme's activity and stability, as well as the reaction kinetics. An optimal temperature needs to be determined to maximize the reaction rate without causing enzyme denaturation. researchgate.net
Solvent: The choice of solvent can impact substrate solubility and enzyme activity. In some cases, a solvent-free system can be employed, which offers advantages in terms of cost and environmental friendliness. nih.govnih.gov
Enzyme Loading: The amount of enzyme used will affect the reaction rate. However, using an excessive amount can increase costs. nih.gov
A study on the synthesis of fatty amide surfactants from oleic acid and diethanolamine using response surface methodology (RSM) identified the optimal conditions as an enzyme amount of 5-9% (wt/wt of oleic acid), a diethanolamine to oleic acid molar ratio of 1:1 to 3:1, and a temperature of 60-65°C. researchgate.net Another study on the selective amidation of phenylglycinol in a solvent-free system found the optimal conditions to be a molar ratio of phenylglycinol to capric acid of 1.5:1, an enzyme loading of 15 wt%, a temperature of 60°C, and an agitation speed of 600 rpm for 19 hours, resulting in a yield of 89.41%. nih.govnih.gov
The following interactive table summarizes the findings from various studies on the enzymatic synthesis of fatty acid amides:
| Acyl Donor | Amine | Lipase | Key Findings | Reference |
| Eicosapentaenoic acid (EPA) concentrate (as methyl esters) | Ethylene diamine | Immobilized Candida rugosa lipase | Efficient synthesis of FAAms, with the reaction being completed in 24 hours under environmentally friendly conditions. | biorxiv.orgresearchgate.net |
| Phenylglycinol | Capric acid | Novozym 435 | High regio-selectivity for the amide group in a solvent-free system, with an optimal yield of 89.41%. | nih.govnih.gov |
| Oleic acid | Diethanolamine | Immobilized lipase | Optimized conditions using RSM resulted in a 78.01% conversion. | researchgate.net |
| Palm olein | Urea | Immobilized lipase | One-step synthesis with a 96% conversion achieved. | researchgate.net |
Strategies for Stereoselective Synthesis of Amide Derivatives
The stereoselective synthesis of amide derivatives, particularly those containing chiral centers such as this compound, is a critical area of research in medicinal and organic chemistry. The precise spatial arrangement of atoms within these molecules is often paramount to their biological activity. Therefore, developing synthetic routes that afford high levels of stereocontrol is essential. Strategies to achieve this can be broadly categorized into enzymatic and non-enzymatic methods, each with distinct advantages and applications.
Enzymatic approaches are increasingly favored for their high selectivity and environmentally benign reaction conditions. mdpi.com Lipases, in particular, have demonstrated significant utility in the synthesis of N-acyl amides. These enzymes can catalyze the amidation of fatty acids with amino alcohols, often with a high degree of regioselectivity and enantioselectivity. For instance, in the synthesis of related N-acyl glycines, engineered lipases have been shown to effectively catalyze the amidation of various fatty acids, including long-chain unsaturated ones, in aqueous systems. nih.gov This suggests a promising avenue for the stereoselective synthesis of this compound, where a lipase could potentially differentiate between the enantiomers of 1-amino-2-propanol.
A key challenge in the synthesis of N-acyl amino alcohols is the chemoselective acylation of the amino group over the hydroxyl group. Lipases such as Novozym 435 (Candida antarctica lipase B) have shown excellent regioselectivity for N-acylation over O-acylation in the amidation of amino alcohols like phenylglycinol. nih.gov This selectivity is attributed to the specific structure of the enzyme's active site, which preferentially binds the amine functionality. nih.gov Such selectivity would be crucial in a synthesis of this compound from eicosapentaenoic acid and 1-amino-2-propanol, preventing the formation of the corresponding ester byproduct.
The table below summarizes the findings of a study on the lipase-catalyzed selective amidation of phenylglycinol, which serves as a model for the synthesis of chiral N-acyl amino alcohols.
Table 1: Lipase-Catalyzed Selective Amidation of Phenylglycinol
| Catalyst | Substrate 1 | Substrate 2 | Product Yield (%) | Byproduct (Ester) Yield (%) |
|---|---|---|---|---|
| Novozym 435 | Phenylglycinol | Lauric Acid | 89.41 ± 2.8 | 0.21 ± 0.1 |
| Chemical (NaOCH₃) | Phenylglycinol | Lauric Acid | Lower | Significantly Higher |
Data derived from a study on lipase-catalyzed amidation. nih.gov
Beyond lipases, other enzymes such as transaminases are also employed in the synthesis of chiral amino alcohols, which are precursors to the target amide. nih.gov These enzymes can be used in cascade reactions to produce chiral amino-alcohols with high optical purity. nih.gov
Non-enzymatic stereoselective methods often rely on the use of chiral auxiliaries or catalysts. Chiral auxiliaries, derived from natural sources like amino acids, can be temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, and then subsequently removed. diva-portal.org For the synthesis of vicinal amino alcohols, a key structural motif in the target compound, methods like the Sharpless asymmetric aminohydroxylation can be employed to introduce both the amino and hydroxyl groups stereoselectively across a double bond. diva-portal.org
Another powerful non-enzymatic strategy is the use of chiral catalysts. For instance, copper(I)-catalyzed asymmetric additions to imines have been developed to create chiral diamine derivatives with high diastereoselectivity and enantioselectivity. researchgate.net While not directly applicable to amide synthesis, the principles of using a chiral metal complex to control the stereochemical environment of a reaction are highly relevant.
Recent advancements in electrocatalysis have also provided novel methods for the stereoselective synthesis of amino alcohols. By using a serine-derived chiral carboxylic acid, a variety of enantiopure amino alcohols can be accessed through stereoselective and chemoselective radical cross-couplings. nih.gov This approach offers a modular and scalable route to these important building blocks. nih.gov
The table below illustrates the effectiveness of a chiral Brønsted base catalyst in a syn-selective Mannich-type reaction to produce propargylamines, highlighting the potential for high stereocontrol in amine synthesis through organocatalysis.
Table 2: Catalytic Asymmetric Synthesis of syn-Propargylamines
| Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 10 | 95 | 95:5 | 98 |
| 2 | 94 | 95:5 | 98 |
Data from a study on Brønsted base-catalyzed asymmetric Mannich reactions. nih.gov
Ultimately, the choice of synthetic strategy for this compound would depend on factors such as the desired stereoisomer, scalability, and economic viability. Enzymatic methods, with their high selectivity and mild conditions, present a particularly attractive option for the sustainable production of this and related bioactive amides.
Molecular and Cellular Mechanisms of Bioactivity
Mechanisms of Inflammation Modulation
EPA is well-known for its anti-inflammatory properties, which are executed through various molecular pathways.
The inflammatory response is a complex process involving a balance between pro-inflammatory and anti-inflammatory signals. EPA can shift this balance towards resolution and anti-inflammation. A key mechanism is its competition with arachidonic acid (AA), a pro-inflammatory omega-6 fatty acid. Both EPA and AA are substrates for the same enzymes in the eicosanoid synthesis pathway.
EPA's primary mechanism for modulating inflammation lies in its role as a substrate for enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). When EPA is used by these enzymes, it leads to the production of eicosanoids, such as prostaglandins (B1171923) of the 3-series (e.g., PGE3) and leukotrienes of the 5-series (e.g., LTB5), which are generally less inflammatory than their AA-derived counterparts (e.g., PGE2 and LTB4). semanticscholar.org
Moreover, EPA is a precursor to a class of molecules known as specialized pro-resolving mediators (SPMs), including resolvins of the E-series (e.g., resolvin E1 and resolvin E2). These molecules are potent agonists of inflammation resolution, actively promoting the cessation of the inflammatory response, clearance of inflammatory debris, and tissue healing.
Role in Metabolic Regulation and Lipid Homeostasis
While detailed research specifically on the role of "Eicosapentaenoyl 1-Propanol-2-amide" in metabolic regulation and lipid homeostasis is not available, the parent compound, EPA, is recognized for its significant impact on these processes. EPA is known to influence lipid metabolism by regulating the expression of genes involved in fatty acid oxidation and synthesis. It can lower triglyceride levels by reducing hepatic lipogenesis and increasing fatty acid beta-oxidation in the liver and skeletal muscle. The action of EPA is often mediated through the activation of transcription factors such as peroxisome proliferator-activated receptors (PPARs).
Engagement with Peroxisome Proliferator-Activated Receptors (PPARs)
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a crucial role in the regulation of lipid metabolism, inflammation, and cellular differentiation. nih.gov The parent compound, eicosapentaenoic acid (EPA), and its derivatives have been shown to interact with these receptors. nih.govnih.gov
Studies on various N-acylethanolamines (NAEs), which share a structural resemblance to this compound, have demonstrated their ability to activate PPARα. nih.gov For instance, a comparative analysis of several NAEs, including eicosapentaenoyl-ethanolamide (EPEA), revealed that they all activate PPARα to varying degrees. nih.gov This activation of PPARα is significant as it is involved in regulating fatty acid oxidation and the production of ketone bodies, particularly during the transition from a fed to a fasted state. nih.gov Furthermore, PPARα activation in the brain is associated with anti-inflammatory and anti-oxidative processes, contributing to neuroprotection. nih.gov
While direct studies on this compound's interaction with PPARs are not extensively detailed, the known activity of structurally similar compounds provides a strong basis for its potential engagement with these receptors. The activation of PPARs, particularly PPARα and PPARγ, by related lipid molecules is known to inhibit the production of pro-inflammatory cytokines. nih.govnih.gov
Impact on Cellular Energy Homeostasis
This compound's influence on cellular energy homeostasis is suggested by the actions of its parent molecule, EPA, and related compounds. The global deletion of monoacylglycerol lipase (B570770) (MGL), an enzyme involved in the breakdown of endocannabinoids and related lipids, has been shown to alter energy homeostasis and diet-induced obesity in mice. caymanchem.com This highlights the importance of the pathways in which compounds like this compound may be involved.
The activation of PPARα by related NAEs is a key mechanism in metabolic homeostasis, driving the enzymes responsible for fatty acid oxidation. nih.gov By potentially modulating PPARα activity, this compound could influence cellular energy utilization and storage.
Neuroprotective Mechanisms and Neuronal Signaling
The potential neuroprotective effects of this compound are an area of growing interest, largely inferred from studies on EPA and other N-acylethanolamides.
Exploration of Potential Neuroprotective Actions
Neuroinflammation is a key factor in the progression of many neurodegenerative diseases. nih.govmdpi.com The activation of glial cells like microglia and astrocytes leads to the release of inflammatory molecules that can cause neurotoxicity and neuronal damage. nih.govmdpi.com
Research has shown that EPA administration can lead to neuroprotective effects. For example, in a rat model of spinal cord compression injury, EPA treatment resulted in decreased axonal injury and increased survival of neurons and oligodendrocytes. nih.gov This suggests a direct protective effect on neural tissues. Furthermore, activation of PPARα and PPARγ, which can be influenced by EPA and its derivatives, has been shown to exert neuroprotective effects by preventing glial cell activation and reducing the expression of pro-inflammatory factors. nih.gov
The anti-inflammatory properties of EPA and its derivatives are central to their potential neuroprotective actions. mdpi.com By modulating inflammatory responses within the central nervous system, these compounds may help to mitigate the neuronal damage seen in various pathological conditions. nih.govmdpi.com
Modulation of Neuronal Function in In Vitro Systems
In vitro studies provide further evidence for the modulation of neuronal function by EPA and its derivatives. In studies using BV2 microglial cells, EPA has been shown to inhibit the effects of lipopolysaccharide (LPS)-induced inflammation. mdpi.com Similarly, in primary cortical neuron/glia cultures, EPA treatment has been observed to have protective effects.
A study on neonatal mouse Olfactory Ensheathing Cells (OECs) demonstrated that while EPA and docosahexaenoic acid (DHA) had a protective role on cell morphology, their amide derivatives, EPA-EA and DHA-EA, exhibited a superior anti-inflammatory effect. nih.gov This highlights the potential for modified fatty acids like this compound to have enhanced bioactivity in neuronal systems.
Interactions with Endocannabinoid and Endocannabinoid-like Systems
The endocannabinoid system (ECS) is a widespread signaling system that plays a role in regulating numerous physiological processes. nih.gov It comprises cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids) like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), and the enzymes responsible for their synthesis and degradation. nih.govnih.gov
Investigational Models and Methodological Approaches in Research
In Vitro Cell Culture Systems
In vitro models are fundamental in determining the direct cellular effects of Eicosapentaenoyl 1-Propanol-2-amide, providing a controlled environment to study its mechanisms of action at the cellular and molecular level.
The primary focus of in vitro research on this compound has been on its anti-proliferative properties. Human cancer cell lines have been instrumental in these initial investigations.
Specifically, the human lung carcinoma cell line, A549, has been used to demonstrate the cytotoxic potential of this compound. caymanchem.com Studies have shown that this compound can significantly inhibit the growth of A549 cells. caymanchem.com This particular cell line is a well-characterized and widely used model in cancer research, originating from a lung adenocarcinoma. Its use allows for reproducible and comparable results within the scientific community.
Research findings indicate that this compound is an EPA-containing monoacylglycerol (MAG) amide analog. caymanchem.com It has been reported to produce a 98.4% growth inhibition of human lung carcinoma A549 cells when applied at a concentration of 3 µM. caymanchem.com This potent anti-proliferative effect in a key cancer cell line underscores the compound's potential as a subject for further oncological research.
Table 1: Summary of In Vitro Studies on this compound
| Cell Line | Organism | Tissue of Origin | Key Finding |
| A549 | Human | Lung Carcinoma | 98.4% growth inhibition at 3 µM |
Currently, there is a lack of published research utilizing co-culture models to investigate the effects of this compound on cell-cell interactions. While co-culture systems are valuable for studying complex biological processes such as immune cell infiltration in tumors or the interplay between different cell types in a tissue microenvironment, their application to this specific compound has not yet been documented in the available scientific literature.
Preclinical In Vivo Models (Non-Human Organisms)
The transition from in vitro to in vivo models is a critical step in evaluating the systemic effects of a compound. However, research in this area for this compound is still in its nascent stages.
As of now, there are no specific studies published that have used rodent models to assess the systemic biological responses to this compound. While rodent models are the standard for preclinical evaluation of pharmacokinetics, efficacy, and safety of new chemical entities, this level of investigation has not been reached or reported for this particular amide.
Direct studies investigating the effects of this compound on the lifespan or inflammatory pathways in Caenorhabditis elegans have not been published. However, it is noted that this compound is an analog of eicosapentaenoyl ethanolamide, a natural N-acylethanolamide. caymanchem.com The broader class of N-acylethanolamines has been shown to mediate the effects of diet on lifespan in C. elegans, suggesting a potential, though currently unexplored, avenue for future research with this compound. caymanchem.com
Omics Technologies in Comprehensive Analysis
Lipidomics for Profiling Amide Metabolism
Lipidomics, a specialized branch of metabolomics, provides a comprehensive analysis of the full spectrum of lipids in a biological system. researchgate.net This systems-level approach is fundamental to understanding the metabolism of this compound. Dysregulation of lipid metabolism is linked to numerous diseases, making the large-scale analysis of the human lipidome a valuable source of information for understanding fundamental biological processes and disease progression. nih.gov
By employing lipidomic strategies, researchers can track the transformation of this compound and identify its downstream metabolites. This involves the global analysis of lipid composition, which complements other large-scale approaches like transcriptomics and proteomics. researchgate.net Techniques such as electrospray ionization tandem mass spectrometry (ESI-MS/MS) are utilized for the rapid and sensitive profiling of complex polar lipids. researchgate.net This allows for the characterization of metabolic pathways and can help to determine the function of genes involved in the metabolism of complex lipids. researchgate.net For instance, lipidomic analysis of the microalga Schizochytrium sp. revealed that under specific culture conditions, the content of eicosapentaenoic acid (EPA), a precursor to the amide, increased significantly, with EPA being primarily distributed in glycerolipids. nih.gov
Proteomics and Transcriptomics for Gene and Protein Expression Signatures
To understand the molecular mechanisms influenced by this compound, researchers turn to proteomics and transcriptomics. These fields analyze the entire set of proteins and gene transcripts (RNA), respectively, providing a snapshot of cellular activity. Transcriptomics is frequently used to study changes in the expression of genes involved in processes like the immune system, while proteomics focuses on cellular processes. nih.gov
The integration of these "omics" technologies can reveal how the compound alters gene and protein expression, pointing to the cellular pathways it modulates. For example, a combined transcriptomic and lipidomic analysis of Nannochloropsis oceanica under nitrogen deprivation showed increased transcript abundance for genes important for lipid synthesis. nih.gov However, the study also highlighted that proteome changes are often delayed relative to transcriptomic responses and can sometimes show opposite trends, underscoring the importance of post-transcriptional regulation. nih.gov Identifying the protein binding partners for specific fatty acid amides is crucial for a greater understanding of their function, biosynthesis, and degradation. oatext.com These approaches can identify new targets for therapeutic development. oatext.com
Advanced Analytical and Spectroscopic Techniques
The precise identification, quantification, and structural elucidation of this compound and its metabolites rely on highly advanced analytical and spectroscopic methods.
Chromatography-Mass Spectrometry (LC-MS/MS) in Quantitative Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of eicosanoids and other fatty acid amides in biological samples. nih.govfrontiersin.org This technique offers high sensitivity, specificity, and reproducibility. nih.gov The process involves separating compounds in a sample using liquid chromatography, followed by their ionization and detection by a mass spectrometer. frontiersin.org The mass spectrometer can perform tandem MS (MS/MS), where a specific parent ion is selected and fragmented to produce daughter ions; this transition is highly specific to the molecule of interest, allowing for accurate quantification even in complex matrices like plasma or tissues. nih.govnih.gov
Numerous LC-MS/MS methods have been developed for the simultaneous analysis of dozens of eicosanoids and other lipid mediators. nih.gov For example, a method was developed to quantify the ethyl esters of eicosapentaenoic acid (EPAEE) and docosahexaenoic acid (DHAEE) in human plasma, achieving linearity over a wide concentration range. nih.gov The advantages of LC-MS include rapid analysis and the ability to perform both qualitative and quantitative assessments accurately. frontiersin.org
Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel compounds like this compound. nih.govcore.ac.uk NMR provides detailed information about the chemical environment of each atom in a molecule, which is related to its molecular structure. core.ac.uk Techniques such as 1H-NMR, 13C-NMR, and various two-dimensional methods (e.g., COSY, HSQC, HMBC) allow researchers to piece together the complete chemical structure. nih.govnih.gov
NMR is non-destructive and requires minimal sample preparation, offering an advantage over other analytical techniques. nih.gov It has been used extensively to characterize regioisomers of EPA derivatives, where mass spectrometry data alone was insufficient for complete structural assignment. nih.gov Beyond structural confirmation, NMR can also be used to study the interactions between lipids and proteins at a molecular level. nih.gov
High-Throughput Screening Platforms for Bioactivity Identification
High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of chemical compounds for a specific biological activity. nih.govresearchgate.net HTS platforms utilize automated, quantitative bioassays to identify "hit" molecules that modulate the activity of a biological target. researchgate.net These can be biochemical assays, which test for the direct interaction of a compound with a purified target like an enzyme, or cell-based assays that measure a cellular response, such as cell viability or the activation of a signaling pathway. nih.gov
For a compound like this compound, HTS could be employed to screen for its effects on a wide range of targets, such as enzymes involved in inflammation like cyclooxygenases (COX) and lipoxygenases (LOX). researchgate.net For instance, this compound has been shown to inhibit the growth of human lung carcinoma A549 cells. caymanchem.com The development of HTS-compatible assays is crucial for screening large compound libraries efficiently. researchgate.net More advanced methods, such as high-resolution bioassay profiling, combine separation techniques with bioactivity assessment, allowing for the rapid screening of complex mixtures to find novel inhibitors of enzymes like pancreatic lipase (B570770). researchgate.net
Table 1: Summary of Methodological Approaches in Lipid Research
| Technique | Application in Lipid Research | Key Findings / Advantages |
|---|---|---|
| Lipidomics | Comprehensive profiling of lipid species in a biological system to understand metabolism and disease. researchgate.netnih.gov | Reveals dysregulation of lipid metabolism in diseases and helps identify functions of genes in metabolic pathways. researchgate.netnih.govnih.gov |
| Proteomics & Transcriptomics | Analysis of global protein and gene expression to identify molecular mechanisms and cellular pathways affected by a compound. nih.govnih.gov | Identifies protein binding partners and reveals temporal differences between gene and protein expression changes. nih.govoatext.com |
| LC-MS/MS | Gold standard for the sensitive and specific quantification of fatty acid amides and their metabolites in biological samples. nih.govfrontiersin.org | Allows for the simultaneous and accurate measurement of numerous lipid mediators in complex matrices like plasma. nih.govnih.gov |
| NMR Spectroscopy | Unambiguous structural elucidation of lipid molecules and investigation of molecular interactions. nih.govnih.gov | Provides detailed structural information non-destructively and can characterize isomers that are indistinguishable by MS alone. nih.govnih.gov |
| High-Throughput Screening (HTS) | Rapidly screens large libraries of compounds to identify bioactivity against specific targets (e.g., enzymes, cell pathways). nih.govresearchgate.net | Enables efficient discovery of "hit" molecules for drug development and can be integrated with separation techniques for complex samples. researchgate.netresearchgate.net |
Structure Activity Relationship Sar of Eicosapentaenoyl 1 Propanol 2 Amide and Derivatives
Elucidation of Active Structural Moieties
The eicosapentaenoyl chain , a 20-carbon polyunsaturated fatty acid with five double bonds, is a crucial determinant of the molecule's interaction with its biological targets. This long, flexible chain allows for insertion into lipid membranes and interaction with hydrophobic pockets of receptors and enzymes. The presence and position of the double bonds contribute to the specific conformation of the acyl chain, which can influence binding affinity.
The amide head group , in this case, 1-propanol-2-amine, is the primary site for hydrophilic interactions. The amide bond itself, along with the hydroxyl group of the propanolamine (B44665) moiety, can participate in hydrogen bonding with amino acid residues in the binding sites of target proteins. This polar head group is also a key factor in the molecule's solubility and metabolic processing.
Effects of Fatty Acyl Chain Saturation and Length Modifications
Modifications to the fatty acyl chain, including its length and degree of saturation, have a profound impact on the biological activity of N-acyl amides. While specific data for Eicosapentaenoyl 1-Propanol-2-amide is limited, general principles from related compounds can be applied.
The length of the acyl chain is a critical factor for receptor binding and enzymatic hydrolysis. Studies on fatty acid amide hydrolase (FAAH), a key enzyme in the degradation of many N-acyl amides, have shown a preference for longer acyl chains. researchgate.net For instance, FAAH exhibits a strong preference for acyl chains of nine carbons or longer. researchgate.net Therefore, the 20-carbon chain of eicosapentaenoic acid likely contributes to its recognition and processing by relevant enzymes.
The degree of unsaturation also plays a significant role. The five double bonds in the eicosapentaenoyl chain introduce kinks and rigidity into the structure, which can enhance or diminish binding to specific receptors compared to saturated or less unsaturated counterparts. For example, the polyunsaturated nature of N-arachidonoylethanolamine (anandamide) is essential for its high affinity for cannabinoid receptors. wikipedia.org Similarly, the polyunsaturated nature of this compound is expected to be a key determinant of its biological activity.
| Modification | Effect on Biological Activity (Inferred) | Reference |
| Increased Chain Length | May enhance binding to certain receptors and increase susceptibility to enzymatic hydrolysis by FAAH. | researchgate.net |
| Decreased Chain Length | Likely to reduce binding affinity for receptors that favor longer chains and may alter enzymatic processing. | researchgate.net |
| Increased Saturation | Would alter the conformational shape of the molecule, likely reducing its affinity for receptors that recognize the specific shape of polyunsaturated acyl chains. | wikipedia.org |
| Decreased Saturation | Could modulate receptor binding affinity, with the specific effect depending on the target receptor's binding pocket. | frontiersin.org |
Influence of Amide Head Group Chemistry on Biological Potency
The chemical nature of the amide head group is a critical determinant of the biological potency and selectivity of N-acyl amides. The size, polarity, and hydrogen bonding capacity of the head group all contribute to its interaction with target proteins.
In this compound, the 1-propanol-2-amine head group is a key feature. Compared to the more commonly studied ethanolamine (B43304) head group found in N-acylethanolamides like anandamide (B1667382), the propanolamine moiety is larger and has a different spatial arrangement of its hydroxyl group. This variation can lead to altered binding affinities and selectivities for various receptors and enzymes.
For example, studies on other N-acyl amides have shown that even small changes to the head group can dramatically alter biological activity. The substitution of the ethanolamine in anandamide with other small polar groups can change its receptor activation profile. nih.gov Therefore, the 1-propanol-2-amine head group of this compound likely confers a unique pharmacological profile compared to other eicosapentaenoyl amides.
| Head Group | Inferred Effect on Biological Potency | Reference |
| Ethanolamine | The most studied head group; confers affinity for cannabinoid and TRPV1 receptors. | frontiersin.orgwikipedia.org |
| 1-Propanol-2-amine | The larger size and different hydroxyl position may alter receptor selectivity and binding affinity compared to ethanolamine. | N/A |
| Dopamine (B1211576) | Conjugation with dopamine has been shown to produce potent anti-inflammatory effects. | nih.gov |
| Serotonin | N-acyl serotonins represent another class of bioactive lipids with their own distinct biological activities. | mdpi.com |
Stereochemical Implications for Receptor Binding and Enzymatic Processing
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have significant implications for the biological activity of N-acyl amides. While the eicosapentaenoyl chain has defined cis double bonds, the 1-propanol-2-amine head group contains a chiral center at the second carbon, meaning it can exist as two different enantiomers (R and S).
The specific stereoisomer of the head group can dramatically affect how the molecule fits into the binding pocket of a receptor or the active site of an enzyme. One enantiomer may bind with high affinity, leading to a potent biological response, while the other may bind weakly or not at all.
For instance, in other classes of bioactive molecules, the stereochemistry is a well-known determinant of activity. While specific studies on the stereochemistry of this compound are not widely available, it is a critical parameter that would need to be considered in its synthesis and biological evaluation. The enzymatic processing of this compound by hydrolases like FAAH could also be stereoselective, with one enantiomer being a preferred substrate over the other.
Future Research Trajectories and Academic Perspectives
Exploration of Undiscovered Biological Roles in Complex Systems
The parent molecule, eicosapentaenoic acid (EPA), is known for its anti-inflammatory properties. nih.govillinois.edunih.gov Its ethanolamide derivative, eicosapentaenoyl ethanolamide (EPEA), has also demonstrated anti-inflammatory and anti-proliferative effects. nih.govcaymanchem.com Given that Eicosapentaenoyl 1-propanol-2-amide is an analog of EPEA, it is plausible that it shares similar biological activities. caymanchem.com
Future research should explore the full spectrum of biological roles of this compound. This includes its potential involvement in:
Neuroinflammation and Neurodegenerative Diseases: Omega-3 fatty acid-derived endocannabinoids have shown promise in modulating neuroinflammation. casi.orgnih.govnih.gov Investigating the effects of this compound in models of neurodegenerative diseases like multiple sclerosis could reveal new therapeutic avenues. nih.gov
Cancer Biology: EPEA has been shown to inhibit the growth of prostate cancer cells. nih.gov The anti-proliferative effects of this compound in various cancer cell lines warrant further investigation. caymanchem.com
Metabolic Regulation: NAEs are involved in regulating energy homeostasis and diet-induced obesity. caymanchem.com The role of this compound in metabolic processes is an unexplored but potentially significant area of research.
Development of Advanced Biosensors and Probes for Amide Detection
A significant challenge in studying lipid amides is their detection and quantification in biological samples. nih.govnih.gov The development of advanced biosensors and probes is crucial for advancing our understanding of these molecules.
Current methods often rely on liquid chromatography-mass spectrometry (LC-MS), which can be complex and may not be suitable for real-time measurements. nih.govnih.gov Future research should focus on creating more sensitive, specific, and user-friendly detection methods.
Potential advancements include:
Lipid membrane-based biosensors: These sensors mimic the natural environment of cell membranes and can be used for the rapid detection of toxins and other biomolecules. mdpi.com
Electrochemical biosensors: These offer advantages such as rapid response times, portability, and low cost, making them ideal for clinical diagnostics. frontiersin.org
Optical biosensors: Techniques like surface plasmon resonance (SPR) can provide label-free detection of lipid interactions. nih.gov
Peptide-based biosensors: These utilize the high specificity and stability of peptides for recognizing target molecules. mdpi.com
Integration with Systems Biology Approaches for Network-Level Understanding
To fully grasp the biological significance of this compound, it is essential to move beyond studying its effects in isolation. A systems biology approach, which integrates data from genomics, proteomics, and metabolomics, can provide a more holistic understanding of how this lipid amide functions within complex biological networks. nih.gov
By combining lipidomic data with other "omics" datasets, researchers can:
Identify the metabolic pathways influenced by this compound. nih.gov
Uncover novel interactions with other signaling molecules and pathways.
Build predictive models of its physiological and pathophysiological effects.
This integrated approach will be instrumental in elucidating the broader role of the endocannabinoid metabolome, including compounds like this compound, in health and disease. usda.gov
Collaborative Research Opportunities in Lipid Amide Biology
The study of lipid amides is an interdisciplinary field that requires expertise from chemistry, biology, pharmacology, and analytical sciences. Collaborative research is therefore essential for driving progress.
Opportunities for collaboration include:
Academia-Industry Partnerships: Pharmaceutical companies can collaborate with academic researchers to translate basic scientific discoveries into new therapeutic agents.
International Consortia: Bringing together researchers from different countries can facilitate the sharing of resources, data, and expertise. uwaterloo.ca
Cross-Disciplinary Projects: Collaborations between lipidomic experts and researchers in fields such as neuroscience, oncology, and immunology can lead to novel insights and applications.
By fostering a collaborative environment, the scientific community can accelerate the pace of discovery in the exciting and rapidly evolving field of lipid amide biology.
Q & A
Basic Questions
Q. What are the critical safety protocols for handling Eicosapentaenoyl 1-Propanol-2-amide in laboratory settings?
- Answer : The compound is classified as a flammable liquid (flash point: 13°C) and poses risks of severe eye irritation. Researchers must use flame-resistant equipment, avoid heat/sparks, and work in well-ventilated areas. Personal protective equipment (PPE), including chemical-resistant gloves and goggles, is mandatory. For spills, dilute with water and prevent entry into drains . Storage requires airtight containers in cool, fireproof cabinets away from oxidizers .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Answer : Use spectroscopic techniques such as NMR to verify the presence of the eicosapentaenoyl chain (5Z,8Z,11Z,14Z,17Z) and the 1-propanol-2-amide moiety. Mass spectrometry (MS) can confirm the molecular weight (359.55 g/mol) and purity. Cross-reference with the CAS-registered structure (C23H37NO2) to validate stereochemistry .
Q. What are the key physicochemical properties influencing experimental design?
- Answer : The compound’s low boiling point (78°C) and high vapor pressure (59 hPa at 20°C) necessitate controlled evaporation setups. Its density (0.79 g/cm³) and flammability require solvent compatibility assessments. Avoid aqueous systems unless stabilized with biocompatible surfactants, as the compound is hydrophobic .
Advanced Research Questions
Q. How can thermal instability challenges during prolonged reactions be addressed?
- Answer : Decomposition temperature is undetermined, so thermogravimetric analysis (TGA) is recommended to identify stability thresholds. Use inert atmospheres (e.g., nitrogen) and low-temperature reactors (<78°C). Real-time monitoring via FTIR or Raman spectroscopy can detect degradation byproducts .
Q. What methodologies resolve contradictions in solubility data across solvent systems?
- Answer : Employ phase-solubility studies with co-solvents (e.g., DMSO-water gradients) to map polarity-dependent behavior. Dynamic light scattering (DLS) can assess aggregation in aqueous buffers. Refer to safety guidelines when testing flammable solvents like ethanol .
Q. How should researchers design assays to account for oxidative susceptibility of the eicosapentaenoyl chain?
- Answer : The polyunsaturated chain is prone to oxidation. Use oxygen-free environments (e.g., gloveboxes) and antioxidants (e.g., BHT) in storage. In vitro assays should include control groups with lipid peroxidation inhibitors (e.g., Trolox). LC-MS can quantify oxidation products like hydroxy derivatives .
Q. What statistical approaches are optimal for analyzing dose-response data with high variability?
- Answer : Apply nonlinear regression models (e.g., Hill equation) to account for sigmoidal responses. Use Bayesian statistics to handle small sample sizes or outliers. Validate reproducibility via repeated measures ANOVA, ensuring sample sizes are statistically powered (refer to experimental design guidelines in ).
Methodological Notes
- Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., HPLC vs. GC for purity). For conflicting bioactivity results, conduct meta-analyses with standardized protocols .
- Ethical Compliance : While the compound is not for human use, animal studies require IACUC approval. Document safety protocols per OSHA HCS standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
